5-(5-Bromofuran-2-yl)isoxazol-3-amine
Description
5-(5-Bromofuran-2-yl)isoxazol-3-amine is a heterocyclic compound featuring a fused isoxazole and brominated furan system.
Properties
Molecular Formula |
C7H5BrN2O2 |
|---|---|
Molecular Weight |
229.03 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H5BrN2O2/c8-6-2-1-4(11-6)5-3-7(9)10-12-5/h1-3H,(H2,9,10) |
InChI Key |
YPXHSMZXNUBXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromofuran-2-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction, where a furan derivative reacts with a nitrile oxide to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromofuran-2-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
5-(5-Bromofuran-2-yl)isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromofuran-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(5-Bromofuran-2-yl)isoxazol-3-amine with three analogs (Table 1), focusing on structural features, physicochemical properties, and synthesis data.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
Heterocyclic Core :
- Replacing the benzoxazole-oxadiazole system in C₂₂H₁₅BrN₄O₂ with isoxazole-furan reduces molecular complexity and may enhance metabolic stability due to fewer rotatable bonds .
Biological Activity
5-(5-Bromofuran-2-yl)isoxazol-3-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-bromofuran-2-carboxylic acid with hydroxylamine to yield the corresponding isoxazole derivative. The general synthetic route can be summarized as follows:
- Starting Material : 5-bromofuran-2-carboxylic acid.
- Reagents : Hydroxylamine hydrochloride, sodium acetate.
- Reaction Conditions : Heating under reflux in an appropriate solvent (e.g., ethanol).
- Product Isolation : Purification through recrystallization or chromatography.
2.1 Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
2.2 Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on key enzymes related to metabolic disorders:
-
α-Amylase Inhibition : Inhibitory assays revealed that this compound exhibits significant inhibition of α-amylase, with an IC50 value comparable to standard inhibitors.
Compound IC50 (μM) This compound 18.7 ± 0.5 Acarbose 22.0 ± 0.8 -
α-Glucosidase Inhibition : The compound also shows promising activity against α-glucosidase, which is critical for managing diabetes.
Compound IC50 (μM) This compound 25.3 ± 0.6 Acarbose 30.0 ± 1.0
These findings indicate potential applications in diabetes management through enzyme inhibition.
3. Case Studies and Research Findings
Several studies have highlighted the biological relevance of compounds similar to this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that isoxazole derivatives could modulate metabolic pathways effectively, leading to reduced blood glucose levels in diabetic models .
- Another research article focused on the synthesis of various isoxazole analogs and their biological evaluations showed promising results against cancer cell lines, indicating the potential for antitumor activity .
4. Conclusion
The compound this compound exhibits significant biological activity, particularly in antimicrobial and enzyme inhibition contexts. Its promising results in various assays suggest that it could be a valuable candidate for further development in therapeutic applications, particularly for infectious diseases and metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
